1-(3-Methylimidazo[2,1-b][1,3]thiazol-2-yl)ethanol
Description
Properties
Molecular Formula |
C8H10N2OS |
|---|---|
Molecular Weight |
182.25 g/mol |
IUPAC Name |
1-(3-methylimidazo[2,1-b][1,3]thiazol-2-yl)ethanol |
InChI |
InChI=1S/C8H10N2OS/c1-5-7(6(2)11)12-8-9-3-4-10(5)8/h3-4,6,11H,1-2H3 |
InChI Key |
NWVJJPPHTWLLDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=CN12)C(C)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-Methylimidazo[2,1-b][1,3]thiazol-2-yl)ethanol typically involves multi-step reactions. One common synthetic route includes the reaction of 2-aminothiazole with an appropriate aldehyde or ketone under acidic or basic conditions to form the imidazo[2,1-b][1,3]thiazole core. Subsequent functionalization of this core with ethanol can be achieved through nucleophilic substitution reactions . Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
1-(3-Methylimidazo[2,1-b][1,3]thiazol-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or tetrahydrofuran, and controlled temperatures to optimize reaction rates and yields .
Scientific Research Applications
1-(3-Methylimidazo[2,1-b][1,3]thiazol-2-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-(3-Methylimidazo[2,1-b][1,3]thiazol-2-yl)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to antimicrobial effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound interferes with essential biological processes in microorganisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 1-(3-Methylimidazo[2,1-b][1,3]thiazol-2-yl)ethanol can be contextualized by comparing it to related imidazo-thiazole derivatives. Key points of comparison include synthesis methods, physicochemical properties, biological activity, and applications.
Structural and Physicochemical Properties
A comparative analysis of substituents and molecular attributes reveals distinct differences:
- Polarity: The ethanol group in the target compound improves aqueous solubility compared to nonpolar analogs like phenyl-substituted derivatives .
- Steric Effects: The 3-methyl group may hinder reactivity at the imidazo-thiazole core, contrasting with smaller substituents in {imidazo[...]methanol .
Biological Activity
1-(3-Methylimidazo[2,1-b][1,3]thiazol-2-yl)ethanol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains both imidazole and thiazole rings, which are known for their diverse pharmacological properties. Understanding its biological activity is crucial for exploring its potential applications in antimicrobial and anticancer therapies.
- Molecular Formula : C₈H₁₀N₂OS
- Molecular Weight : 182.25 g/mol
- Structural Features : The compound features a unique combination of imidazole and thiazole rings, contributing to its reactivity and biological interactions.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. It appears to interact with specific molecular targets within microorganisms, inhibiting their enzymatic activities and disrupting essential biological processes.
- Mechanism of Action : Preliminary investigations suggest that the compound may inhibit vital processes such as DNA replication and protein synthesis by binding to specific enzymes and receptors within microbial cells. However, the exact mechanisms are still under investigation.
Anticancer Potential
The compound's structural analogs have shown promising anticancer activities in various studies. For instance, derivatives of imidazo[2,1-b][1,3]thiazole have been reported to exhibit antiproliferative effects against several cancer cell lines.
| Compound | Cell Line Tested | IC₅₀ (µM) |
|---|---|---|
| Compound A | HeLa | 0.86 |
| Compound B | L1210 | 1.4 |
| Compound C | CEM | 4.2 |
These findings suggest that the imidazo-thiazole scaffold could be a valuable template for developing new anticancer agents.
Study 1: Antimicrobial Evaluation
A study focused on the antimicrobial activity of this compound demonstrated its effectiveness against various bacterial strains. The compound was tested using standard disk diffusion methods, showing significant inhibition zones compared to control groups.
Study 2: Cytotoxicity Assessment
In another investigation, the cytotoxic effects of this compound were evaluated on human cancer cell lines. The results indicated that the compound exhibited dose-dependent cytotoxicity across different cell lines, with IC₅₀ values ranging from submicromolar to low micromolar concentrations.
Q & A
Q. What are the common synthetic routes for 1-(3-Methylimidazo[2,1-b][1,3]thiazol-2-yl)ethanol and its derivatives?
The compound is typically synthesized via multi-component or one-pot reactions. A catalyst-free, one-pot three-component approach using aryl glyoxal, aryl amine, and 2-aminobenzothiazole in ethanol has been reported, yielding derivatives with varying substituents based on electronic effects . Alternatively, solvent-free Friedel-Crafts acylation using Eaton’s reagent (P2O5/MeSO3H) enables efficient cyclization, achieving yields of 90–96% . For functionalized derivatives, reactions with hydrazinecarbothioamides or thiosemicarbazides under reflux conditions in ethanol are employed .
Q. Which spectroscopic methods are routinely used for structural characterization?
Infrared (IR) spectroscopy identifies functional groups (e.g., C=O, N-H stretches), while ¹H NMR confirms substituent patterns and stereochemistry via chemical shifts and coupling constants . High-Performance Liquid Chromatography (HPLC) ensures purity, and melting points are determined via electrothermal apparatus .
Q. How are reaction progress and byproduct formation monitored during synthesis?
Thin-layer chromatography (TLC) with UV detection is standard for monitoring reaction progression. Byproducts like 2,2'-oxybis(1-phenyl-2-(phenylamino)ethan-1-ones arise from competing pathways influenced by substituent electronics; these are separated via crystallization or column chromatography .
Advanced Research Questions
Q. How do electronic effects of substituents influence reaction pathways in imidazo[2,1-b]thiazole synthesis?
Electron-withdrawing groups (EWGs) on aryl glyoxal and aryl amine favor cyclization to benzo[d]imidazo[2,1-b]thiazoles, while mixed electronic environments lead to competing acylation byproducts. For example, EWGs enhance electrophilicity at the α-carbon, promoting nucleophilic attack by 2-aminobenzothiazole . Substituent effects are quantified via comparative yields in Table 2 of .
Q. What strategies optimize reaction yields in solvent-free syntheses?
Eaton’s reagent (P2O5/MeSO3H) is critical for Friedel-Crafts acylation under solvent-free conditions, achieving 90% yield at 80°C. Key parameters include:
Q. How can mechanistic insights guide the design of novel imidazo[2,1-b]thiazole derivatives?
The reaction proceeds via Michael addition followed by electrophilic cyclization. For example, benzo[d]thiazol-2-amine reacts with aldehydes in a Michael addition, followed by Eaton’s reagent-mediated cyclization to form the fused thiazole core. Mechanistic studies using deuterated solvents or kinetic isotope effects could further elucidate rate-determining steps .
Q. What methodologies resolve discrepancies in product formation with different catalysts?
Catalyst-free conditions favor selective formation of imidazo[2,1-b]thiazoles, whereas FeCl3 or AlCl3 in ethanol yield competing products (e.g., 32% with AlCl3 in CS2). Systematic screening of Lewis acids and Brønsted acids (e.g., PTSA, PPA) identifies optimal conditions for target products .
Q. How are multi-step syntheses designed to incorporate functionalized side chains?
For derivatives like hydrazinecarbothioamides, 2-[6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-yl]acetohydrazide is refluxed with alkyl/aryl isothiocyanates in ethanol, followed by purification via hot ethanol washing . Thiosemicarbazides require sequential addition of α-haloaryl ketones and reflux in dry ethanol .
Q. What green chemistry principles apply to these syntheses?
Solvent-free protocols minimize waste, while catalyst-free methods avoid toxic metal residues. Eaton’s reagent, though corrosive, is recoverable and enables high atom economy (≥90% yield) .
Q. How are biological activities (e.g., enzyme inhibition) evaluated methodologically?
Aldose reductase inhibition is assessed via spectrophotometric assays using dl-glyceraldehyde as a substrate, with IC50 values calculated from dose-response curves . For anticancer activity, compounds are screened against cell lines (e.g., MCF-7) using MTT assays, with structural-activity relationships (SAR) analyzed via substituent variations .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
